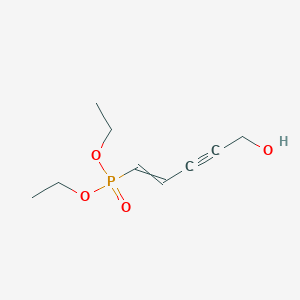
Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate is an organophosphorus compound characterized by the presence of both hydroxyl and phosphonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkyne precursor under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or hydrogen gas.
Substitution: Bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted phosphonates.
Scientific Research Applications
Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. The hydroxyl and alkyne groups also contribute to its reactivity and binding affinity with biological targets .
Comparison with Similar Compounds
- Diethyl phosphonate
- Diethyl (iodoethynyl)phosphonate
- Diethyl (2-hydroxyethyl)phosphonate
Comparison: Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate is unique due to the presence of both hydroxyl and alkyne groups, which provide additional reactivity compared to other phosphonates. This compound’s ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various research fields .
Properties
CAS No. |
169230-19-7 |
|---|---|
Molecular Formula |
C9H15O4P |
Molecular Weight |
218.19 g/mol |
IUPAC Name |
5-diethoxyphosphorylpent-4-en-2-yn-1-ol |
InChI |
InChI=1S/C9H15O4P/c1-3-12-14(11,13-4-2)9-7-5-6-8-10/h7,9-10H,3-4,8H2,1-2H3 |
InChI Key |
FWQARZAPLNNDFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C=CC#CCO)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















